2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
Overview
Description
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the piperazine ring: The initial step involves the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethylene glycol.
Introduction of the benzyl group: The piperazine ring is then reacted with 2-chloro-4-fluorobenzyl chloride under basic conditions to introduce the benzyl group.
Acylation: The final step involves the acylation of the piperazine derivative with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, leading to alterations in neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-[4-(2-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
- 2-[4-(2-chloro-4-methylbenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-28-17-5-6-19(20(12-17)29-2)24-21(27)14-26-9-7-25(8-10-26)13-15-3-4-16(23)11-18(15)22/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEJFNOCHIKMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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